A comprehensive search of scientific databases like PubChem [], SciFinder [], or Google Scholar using the CAS number (54852-68-5) or the full chemical name might reveal research articles describing the synthesis, properties, or applications of 2-Bromo-6-chloro-4-methylphenol.
Potential areas for future scientific research on 2-Bromo-6-chloro-4-methylphenol could include:
2-Bromo-6-chloro-4-methylphenol is characterized by its molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. The compound consists of a phenolic structure with bromine and chlorine substituents at the 2 and 6 positions, respectively, and a methyl group at the 4 position. Its structure allows for various chemical interactions, making it useful in different applications.
2-Bromo-6-chloro-4-methylphenol exhibits notable biological activities:
These activities make it a candidate for further research in pharmacology and medicinal chemistry.
Several methods have been developed for synthesizing 2-bromo-6-chloro-4-methylphenol:
These methods emphasize the importance of temperature control and reactant ratios to minimize side reactions.
2-Bromo-6-chloro-4-methylphenol finds various applications across different fields:
Studies on the interactions of 2-bromo-6-chloro-4-methylphenol with other compounds reveal insights into its reactivity:
These studies are crucial for understanding both its chemical behavior and potential biological effects.
Several compounds share structural similarities with 2-bromo-6-chloro-4-methylphenol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-chloro-6-methylphenol | C7H6BrClO | Similar halogenation pattern |
| 4-Bromo-2-chloro-6-methylphenol | C7H6BrClO | Different substitution pattern |
| 3-Bromo-5-chlorosalicylaldehyde | C7H5BrClO | Contains an aldehyde functional group |
While these compounds share similar halogenated phenolic structures, 2-bromo-6-chloro-4-methylphenol's specific arrangement of substituents contributes to its unique reactivity profile and biological activity. This uniqueness makes it particularly interesting for further research in both synthetic chemistry and pharmacology.